molecular formula C32H26BrN5O2 B13765840 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- CAS No. 91045-27-1

4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-

Cat. No.: B13765840
CAS No.: 91045-27-1
M. Wt: 592.5 g/mol
InChI Key: NPQLGFVBOCCHPD-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromine atom, and multiple aromatic rings. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the bromine atom and the subsequent attachment of the benzimidazole and morpholine moieties. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazolinone analogs.

Scientific Research Applications

4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying functional groups.

    Morpholine Derivatives: Compounds containing morpholine rings with different substituents.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

91045-27-1

Molecular Formula

C32H26BrN5O2

Molecular Weight

592.5 g/mol

IUPAC Name

6-bromo-3-[2-[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C32H26BrN5O2/c33-23-14-15-26-25(20-23)32(39)38(30(34-26)22-8-2-1-3-9-22)28-12-6-4-10-24(28)31-35-27-11-5-7-13-29(27)37(31)21-36-16-18-40-19-17-36/h1-15,20H,16-19,21H2

InChI Key

NPQLGFVBOCCHPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7

Origin of Product

United States

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